(S)-tert-Butyl 2-aminohex-5-ynoate
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Overview
Description
(S)-tert-Butyl 2-aminohex-5-ynoate is a chiral amino acid derivative with a molecular formula of C10H17NO2. This compound is of significant interest in organic chemistry due to its unique structure, which includes an amino group and an alkyne group. The presence of these functional groups makes it a versatile intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-aminohex-5-ynoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available hex-5-ynoic acid.
Protection of the Carboxyl Group: The carboxyl group of hex-5-ynoic acid is protected by converting it into a tert-butyl ester using tert-butyl alcohol and an acid catalyst.
Introduction of the Amino Group: The protected ester is then subjected to a series of reactions to introduce the amino group at the 2-position. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-aminohex-5-ynoate undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Reagents such as acyl chlorides or anhydrides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Amides, esters.
Scientific Research Applications
(S)-tert-Butyl 2-aminohex-5-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for peptide synthesis.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-aminohex-5-ynoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the alkyne group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminohex-5-ynoate: Similar structure but with a methyl ester instead of a tert-butyl ester.
Ethyl 2-aminohex-5-enoate: Similar structure but with an alkene group instead of an alkyne group.
Uniqueness
(S)-tert-Butyl 2-aminohex-5-ynoate is unique due to its combination of a chiral center, an amino group, and an alkyne group. This combination provides distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H17NO2 |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
tert-butyl (2S)-2-aminohex-5-ynoate |
InChI |
InChI=1S/C10H17NO2/c1-5-6-7-8(11)9(12)13-10(2,3)4/h1,8H,6-7,11H2,2-4H3/t8-/m0/s1 |
InChI Key |
LBLFZJUYLFNQQM-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC#C)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC#C)N |
Origin of Product |
United States |
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